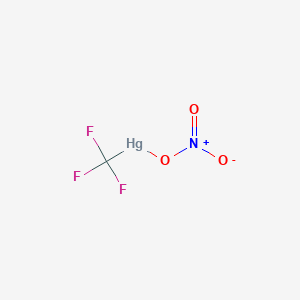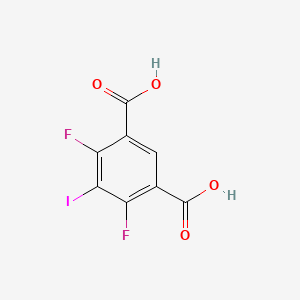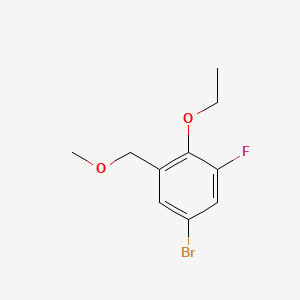
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, featuring bromine, ethoxy, fluoro, and methoxymethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method includes electrophilic aromatic substitution reactions, where bromine, ethoxy, and fluoro groups are introduced to the benzene ring through specific reagents and catalysts . The methoxymethyl group can be added via a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.
Oxidation: Potassium permanganate in acidic conditions can oxidize the compound.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 5-methoxy-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H12BrFO2 |
|---|---|
Molekulargewicht |
263.10 g/mol |
IUPAC-Name |
5-bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12BrFO2/c1-3-14-10-7(6-13-2)4-8(11)5-9(10)12/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
ZCTVYELPBNLOKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1F)Br)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


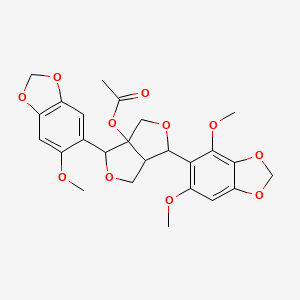
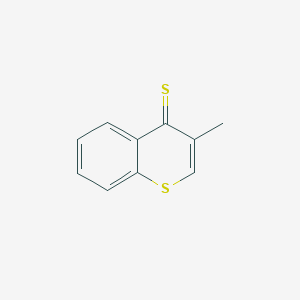
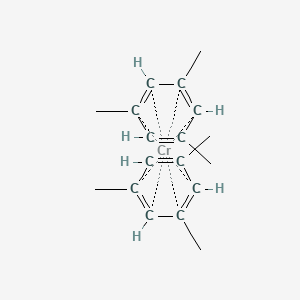
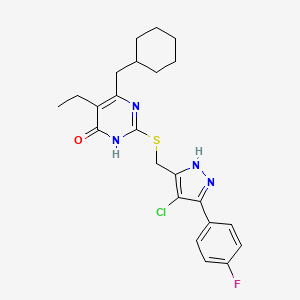
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

